4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol
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Overview
Description
4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol: is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group, a methoxy group, and a highly branched carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors, where the precursor chemicals are mixed under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions . These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
- 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol
- 4-Amino-1-ethoxy-2,3,3-trimethylbutan-2-ol
- 4-Amino-1-methoxy-2,3,3-trimethylpentan-2-ol
Comparison: Compared to similar compounds, 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol is unique due to its specific branching and the presence of both amino and methoxy groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
4-amino-1-methoxy-2,3,3-trimethylbutan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2,5-9)8(3,10)6-11-4/h10H,5-6,9H2,1-4H3 |
InChI Key |
MRSAZEBISNGJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C)(COC)O |
Origin of Product |
United States |
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